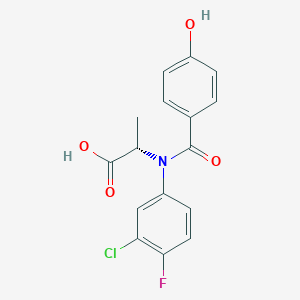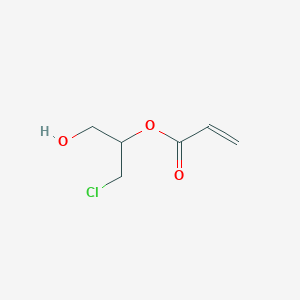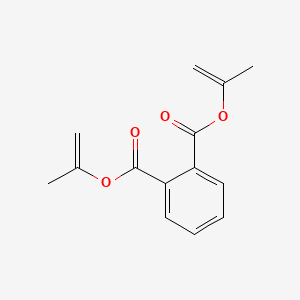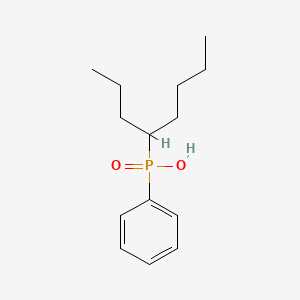
Octan-4-YL(phenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-4-yl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to an octan-4-yl and a phenyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of octan-4-yl(phenyl)phosphinic acid can be achieved through several methods. One common approach involves the Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles . Industrial production methods often utilize copper-catalyzed P-arylation of organophosphorus compounds containing P-H, using commercially available and inexpensive ligands such as proline and pipecolinic acid .
Analyse Des Réactions Chimiques
Octan-4-yl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphinic acid group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, lithium hexamethyldisilazide (LHMDS), and copper catalysts.
Applications De Recherche Scientifique
Octan-4-yl(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Mécanisme D'action
The mechanism of action of octan-4-yl(phenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows it to inhibit enzymes or modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Octan-4-yl(phenyl)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a phosphonic acid group instead of a phosphinic acid group.
Phosphonates: These compounds are esters of phosphonic acids and are used as intermediates in the synthesis of other organophosphorus compounds.
Phosphine oxides: These compounds are oxidation products of phosphines and are used as ligands in coordination chemistry. The uniqueness of this compound lies in its specific structure, which combines the properties of both the octan-4-yl and phenyl groups, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
64266-09-7 |
|---|---|
Formule moléculaire |
C14H23O2P |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
octan-4-yl(phenyl)phosphinic acid |
InChI |
InChI=1S/C14H23O2P/c1-3-5-10-13(9-4-2)17(15,16)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,15,16) |
Clé InChI |
PMCVLXWMXXDCEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)P(=O)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


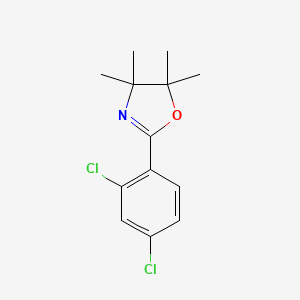
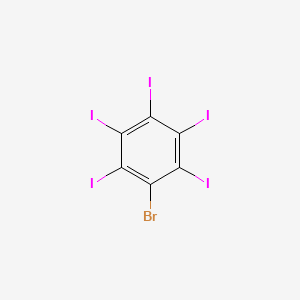
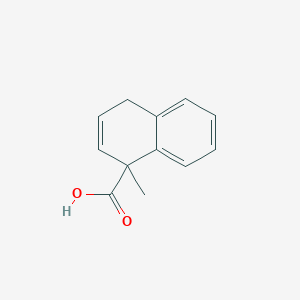
![[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]](/img/structure/B14505880.png)
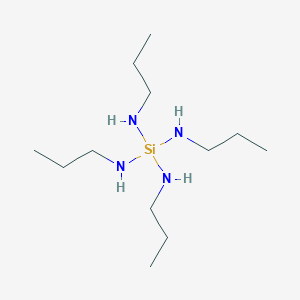


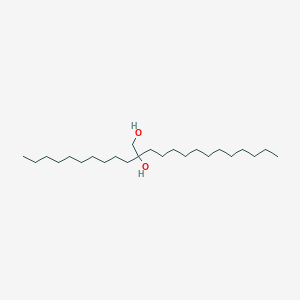
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
